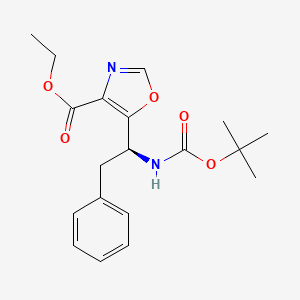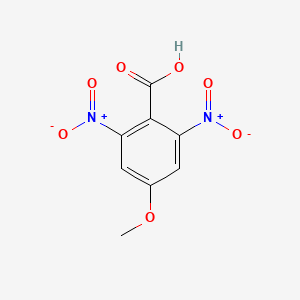![molecular formula C14H11Cl2N3O2 B1621595 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide CAS No. 680216-67-5](/img/structure/B1621595.png)
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide
Descripción general
Descripción
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide, also known as DCP, is a synthetic compound that has been widely used in scientific research. DCP belongs to the class of pyridine carboxamides and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on PARP activity, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to have other biochemical and physiological effects. For example, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme fatty acid synthase (FAS), which is involved in lipid metabolism. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has also been shown to inhibit the growth of certain bacteria, such as Mycobacterium tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in lab experiments is its potency as a PARP inhibitor. 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to be more potent than other PARP inhibitors such as olaparib. However, one limitation of using 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide. One area of interest is the potential use of 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of more soluble forms of 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide, which would make it easier to use in lab experiments. Additionally, there is ongoing research into the use of PARP inhibitors such as 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide in the treatment of other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide has been shown to be a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors such as 2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide have been studied extensively for their potential use in cancer treatment.
Propiedades
IUPAC Name |
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c1-8-2-4-10(5-3-8)18-14(21)19-13(20)11-6-9(15)7-17-12(11)16/h2-7H,1H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAORTVTUYFSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(N=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384136 | |
| Record name | 2,5-Dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
CAS RN |
680216-67-5 | |
| Record name | 2,5-Dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















